molecular formula C15H19N5O4 B2507214 1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 1904227-57-1

1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No. B2507214
CAS RN: 1904227-57-1
M. Wt: 333.348
InChI Key: QZADXVPPRWPRRG-UHFFFAOYSA-N
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Description

The compound "1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea" is a structurally complex molecule that appears to be a derivative of 1,3-disubstituted ureas. This class of compounds has been studied for various biological activities, including the inhibition of RNA virus replication and soluble epoxide hydrolase (sEH), which are enzymes involved in the metabolism of epoxides, potentially affecting various physiological processes .

Synthesis Analysis

The synthesis of related 1,3-disubstituted ureas typically involves the reaction of an isocyanate with amines. For instance, bicyclo[2.2.1]heptane-2-yl isocyanate reacts with amines to yield ureas with yields up to 82%, and similar reactions with 1,1'-carbonyldiimidazole can reach yields up to 94% . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar approach could be used, involving the reaction of an appropriate isocyanate with a compound containing the tetrahydrofuran and cyclopropylisoxazol moieties.

Molecular Structure Analysis

The molecular structure of 1,3-disubstituted ureas is characterized by the presence of a urea moiety flanked by various substituents that can significantly influence the compound's properties and biological activity. The presence of polycyclic fragments, as seen in the related compounds, suggests that the compound may also possess a rigid and complex three-dimensional structure, which could be important for its interaction with biological targets .

Chemical Reactions Analysis

Ureas can undergo various chemical reactions depending on their substituents. For example, the urea derivative obtained from anthranilonitrile and 3-chloropropyl isocyanate can cyclize into different heterocyclic compounds when treated with different reagents such as hydrochloric acid, ammonia, or potassium bicarbonate . These reactions highlight the versatility of urea derivatives in chemical synthesis and the potential for generating a diverse array of products from a single precursor.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-disubstituted ureas are influenced by their substituents. For instance, the solubility of these compounds in water can range from 45 to 85 µmol/l, which is an important factor for their biological activity and potential therapeutic applications. The inhibitory activity of these compounds against human sEH has been reported to be in the range of 16.2-50.2 nmol/l, indicating potent biological effects . The specific properties of the compound would need to be determined experimentally, but it is likely to share some characteristics with the related compounds described in the papers.

properties

IUPAC Name

1-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4/c21-15(16-7-10-2-1-5-22-10)17-8-13-18-14(20-24-13)11-6-12(23-19-11)9-3-4-9/h6,9-10H,1-5,7-8H2,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZADXVPPRWPRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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